molecular formula C10H10FNO3S B2661345 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411242-60-7

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No. B2661345
CAS RN: 2411242-60-7
M. Wt: 243.25
InChI Key: OXCVQSRTPVQPDU-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of proteases and has been studied extensively for its potential applications in drug discovery and development.

Scientific Research Applications

5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride is primarily used in scientific research as an inhibitor of proteases. It has been studied for its potential applications in drug discovery and development, particularly in the development of drugs for the treatment of cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves the inhibition of proteases, which are enzymes that break down proteins. Specifically, this compound inhibits serine proteases, which are involved in a wide range of biological processes, including blood coagulation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride are primarily related to its inhibition of proteases. This compound has been shown to inhibit the activity of several different proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride in lab experiments is its potent inhibitory activity against serine proteases. This makes it a useful tool for studying the role of these enzymes in biological processes. However, one limitation of this compound is its potential for off-target effects, as it may inhibit other enzymes in addition to proteases.

Future Directions

There are several potential future directions for research involving 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride. One area of interest is the development of more selective inhibitors of specific serine proteases, which could have applications in the treatment of specific diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the potential off-target effects of this compound and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 5-Acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride involves the reaction of 5-acetyl-1,3-dihydroisoindole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with sodium sulfite. The resulting sulfonyl chloride is then reacted with sodium fluoride to yield the final product.

properties

IUPAC Name

5-acetyl-1,3-dihydroisoindole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3S/c1-7(13)8-2-3-9-5-12(16(11,14)15)6-10(9)4-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCVQSRTPVQPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CN(C2)S(=O)(=O)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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